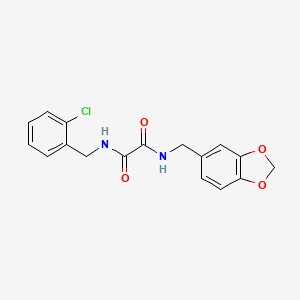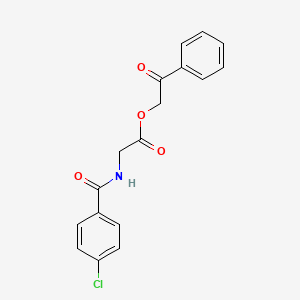
1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, this particular compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Aplicaciones Científicas De Investigación
1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, it has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-4-sulfonamide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in disease progression. In cancer, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and reduce the expression of vascular endothelial growth factor (VEGF), which are involved in tumor growth and angiogenesis. In inflammation, it has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. In neurological disorders, it has been shown to reduce oxidative stress and inflammation by modulating the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer, it has been shown to induce apoptosis and inhibit angiogenesis. In inflammation, it has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-4-sulfonamide in lab experiments include its high potency, selectivity, and low toxicity. It has also been found to have a favorable pharmacokinetic profile, making it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on 1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-4-sulfonamide. One direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for drug development.
Propiedades
IUPAC Name |
1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-9-11(8-13-15(9)2)18(16,17)14-7-10-5-3-4-6-12-10/h3-6,8,14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFCYOHLUCKFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[6-methoxy-2,2-dimethyl-3-thioxo-1-(trifluoroacetyl)-2,3-dihydro-4(1H)-quinolinylidene]-5-phenyl-1,3-dithiole-4-carboxylate](/img/structure/B4708736.png)
![methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4708740.png)
![3-[1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4708748.png)
![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4708754.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B4708767.png)


![3-{5-chloro-2-[2-(methylthio)-1-propen-1-yl]-1,3-benzothiazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B4708796.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4708802.png)
![N-{2-[(2,4-dimethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B4708807.png)
![9-ethyl-3-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4708809.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-5-(1-piperidinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B4708829.png)
